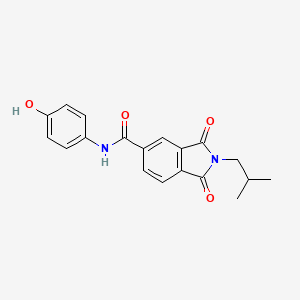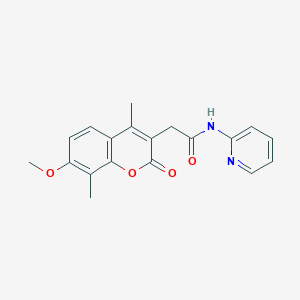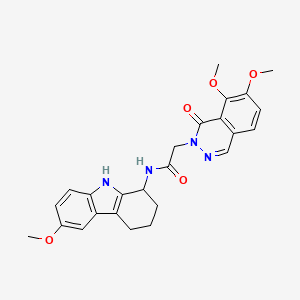
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)ACETAMIDE is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a chromenyl group and a quinazolinyl group, both of which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized by reacting 7,8-dimethoxy-4-methylcoumarin with an appropriate reagent under controlled conditions.
Formation of the Quinazolinyl Intermediate: The quinazolinyl intermediate is prepared by reacting 3-methyl-4-oxo-3,4-dihydroquinazoline with a suitable acylating agent.
Coupling Reaction: The final step involves coupling the chromenyl intermediate with the quinazolinyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)ACETAMIDE: The parent compound.
2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)PROPIONAMIDE: A similar compound with a propionamide group instead of an acetamide group.
2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)BUTYRAMIDE: A similar compound with a butyramide group instead of an acetamide group.
Uniqueness
The uniqueness of 2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)ACETAMIDE lies in its specific combination of chromenyl and quinazolinyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H21N3O6 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)acetamide |
InChI |
InChI=1S/C23H21N3O6/c1-12-14-6-8-18(30-3)21(31-4)20(14)32-23(29)15(12)10-19(27)25-13-5-7-17-16(9-13)22(28)26(2)11-24-17/h5-9,11H,10H2,1-4H3,(H,25,27) |
InChI Key |
IWOPMYYZDHONSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3=CC4=C(C=C3)N=CN(C4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide](/img/structure/B11012365.png)
![2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11012367.png)
![3-methoxy-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11012375.png)
![dimethyl N-{[2-(5-chloro-1H-indol-3-yl)ethyl]carbamoyl}-L-glutamate](/img/structure/B11012378.png)
![4-butyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11012380.png)
![(2E)-N-[2-(butan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11012381.png)
![6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one](/img/structure/B11012387.png)
![(2E)-N-[3-(diethylamino)propyl]-2-methyl-3-phenylprop-2-enamide](/img/structure/B11012407.png)
![9,10-Dimethoxy-6-[3-(morpholin-4-yl)-3-oxopropyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B11012413.png)

![2-(4-bromo-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11012428.png)



